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1-carbamimidoyl-2-

cyclohexylguanidine;hydrochloride

Cat. No.: B1281038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The sodium-hydrogen exchanger (NHE) is a crucial membrane protein involved in the

regulation of intracellular pH and sodium concentrations. Its isoform 1 (NHE-1) is a well-

validated therapeutic target for various cardiovascular diseases, including myocardial ischemia-

reperfusion injury. Cyclohexylguanidine derivatives have emerged as a promising class of

NHE-1 inhibitors. This guide provides a comparative analysis of a series of cyclohexylidene

aminoguanidine analogs, summarizing their structure-activity relationships (SAR) and providing

detailed experimental protocols to aid in the development of novel and potent NHE-1 inhibitors.

Structure-Activity Relationship of Cyclohexylidene
Aminoguanidine Analogs
The inhibitory activity of cyclohexylidene aminoguanidine derivatives against the Na+/H+

exchanger is significantly influenced by the nature and position of substituents on the aromatic

ring attached to the cyclohexyl core. A systematic study of these analogs has revealed key

structural features that govern their potency.

The core structure investigated is based on an aryl-substituted cyclohexylidene

aminoguanidine scaffold. The following table summarizes the in vitro inhibitory activities (IC50)

of a selection of these analogs against the rat platelet Na+/H+ exchanger, providing a clear

comparison of their potencies.
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Compound ID Ar (Aromatic Substituent) IC50 (nM)[1]

1 Phenyl 1100

2 2-Methylphenyl 68

3 3-Methylphenyl 800

4 4-Methylphenyl 1100

5 2-Fluorophenyl 100

6 2-Chlorophenyl 150

7 2,5-Dimethylphenyl 140

8 5-Fluoro-2-methylphenyl 14

Key SAR Observations:
Substitution on the Aromatic Ring is Crucial: Unsubstituted phenyl analog 1 exhibits weak

activity.

Ortho-Substitution Enhances Potency: Introduction of a methyl group at the ortho-position of

the phenyl ring (compound 2) leads to a significant increase in inhibitory activity compared to

the meta (compound 3) and para (compound 4) isomers.

Nature of Ortho-Substituent: Small, electron-donating or electron-withdrawing groups at the

ortho-position, such as methyl (compound 2) and fluoro (compound 5), are well-tolerated and

contribute to high potency.

Combined Substitutions: The combination of a methyl group at the 2-position and a fluoro

group at the 5-position of the phenyl ring (compound 8) results in the most potent analog in

this series, with an IC50 value of 14 nM[1].

Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
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In Vitro Na+/H+ Exchanger (NHE) Inhibition Assay (Rat
Platelets)
Objective: To determine the in vitro inhibitory activity of the synthesized cyclohexylidene

aminoguanidine analogs on the Na+/H+ exchanger in rat platelets.

Materials:

Wistar rats (male, 250-300 g)

Acid-citrate-dextrose (ACD) solution

Bovine serum albumin (BSA)

2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM)

Nigericin

HEPES buffer

Test compounds (cyclohexylidene aminoguanidine analogs)

Dimethyl sulfoxide (DMSO)

Procedure:

Platelet Preparation:

Blood is collected from the abdominal aorta of anesthetized rats into syringes containing

ACD solution.

Platelet-rich plasma (PRP) is obtained by centrifugation at 180 x g for 10 minutes.

Platelets are pelleted from the PRP by centrifugation at 800 x g for 10 minutes and

resuspended in a HEPES buffer containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10

mM glucose, and 10 mM HEPES (pH 7.4).

Fluorescent Dye Loading:
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The platelet suspension is incubated with 5 µM BCECF-AM at 37°C for 30 minutes to load

the pH-sensitive fluorescent dye.

After incubation, the platelets are washed to remove extracellular dye and resuspended in

the HEPES buffer.

Intracellular Acidification:

The BCECF-loaded platelets are acidified by resuspending them in a sodium-free buffer

(140 mM choline chloride, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH

7.4) and incubating with 5 µM nigericin for 5 minutes. This process equilibrates the

intracellular and extracellular pH.

The platelets are then pelleted and resuspended in the sodium-free buffer to remove the

nigericin.

Measurement of NHE Activity:

The acidified platelets are placed in a cuvette in a spectrofluorometer.

The fluorescence of BCECF is monitored at an excitation wavelength of 500 nm and an

emission wavelength of 530 nm.

NHE activity is initiated by the addition of NaCl (final concentration 140 mM) to the

sodium-free platelet suspension, which activates the Na+/H+ exchanger and leads to an

increase in intracellular pH, detected as an increase in fluorescence.

The initial rate of the fluorescence increase is taken as the measure of NHE activity.

Inhibition Assay:

Test compounds, dissolved in DMSO, are added to the platelet suspension 5 minutes

before the addition of NaCl.

The concentration of the test compound that inhibits 50% of the NHE activity (IC50) is

determined by testing a range of concentrations and fitting the data to a dose-response

curve.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Structure-Activity Relationships
The following diagram illustrates the key findings from the structure-activity relationship study of

cyclohexylidene aminoguanidine analogs as NHE-1 inhibitors.
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Core Scaffold

Substitutions on Phenyl Ring
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Caption: SAR of Cyclohexylidene Aminoguanidine Analogs.
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This guide provides a foundational understanding of the structure-activity relationships of

cyclohexylidene aminoguanidine analogs as NHE-1 inhibitors. The presented data and

experimental protocols are intended to facilitate further research and the rational design of

more effective therapeutic agents targeting the Na+/H+ exchanger.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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